N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine

Catalog No.
S531351
CAS No.
2173357-28-1
M.F
C15H12FN3
M. Wt
253.2804
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-ami...

CAS Number

2173357-28-1

Product Name

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine

IUPAC Name

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine

Molecular Formula

C15H12FN3

Molecular Weight

253.2804

InChI

InChI=1S/C15H12FN3/c1-10-8-18-15(7-14(10)16)19-13-3-2-12-9-17-5-4-11(12)6-13/h2-9H,1H3,(H,18,19)

InChI Key

YKKAKBCEHOZBEQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1F)NC2=CC3=C(C=C2)C=NC=C3

solubility

Soluble in DMSO

Synonyms

JNJ-64326067; JNJ 64326067; JNJ64326067;

The exact mass of the compound N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is 253.1015 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is a chemical compound characterized by its unique structure, which combines an isoquinoline moiety with a pyridine ring that contains a fluorine substituent. Its molecular formula is C${15}$H${14}$FN$_{3}$, and it has a molecular weight of approximately 253.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in neuroimaging and therapeutic interventions, particularly concerning neurodegenerative diseases like Alzheimer's disease.

The exact mechanism by which N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine binds to Tau protein is still under investigation []. However, researchers believe the isoquinoline scaffold plays a key role in interacting with specific binding sites on the Tau protein. The mechanism likely involves a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces [].

The chemical reactivity of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine can be attributed to its functional groups. The amine group allows for nucleophilic attacks, while the fluorinated pyridine can participate in electrophilic aromatic substitution reactions. Additionally, the compound can undergo various transformations such as:

  • N-alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.
  • N-acylation: Reacting with acyl chlorides can yield N-acyl derivatives.
  • Fluorination: The presence of fluorine may allow for further substitution reactions under specific conditions.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine has shown promising biological activity, particularly as a selective binder to aggregated tau proteins, which are implicated in Alzheimer's disease. Studies indicate that this compound exhibits a favorable pharmacokinetic profile and minimal off-target binding, making it a potential candidate for positron emission tomography imaging tracers aimed at detecting tau aggregates in the brain . Its ability to bind specifically to pathological forms of tau suggests that it could be instrumental in both diagnostics and therapeutic monitoring.

The synthesis of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine typically involves multi-step synthetic pathways:

  • Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Fluorination: The introduction of the fluorine atom at the 4-position of the pyridine ring can be accomplished using fluorinating agents such as Selectfluor.
  • Amine Functionalization: The final step involves the introduction of the amine group, which may require reductive amination or direct amination techniques.

These methods allow for the efficient production of the compound while maintaining high purity levels suitable for biological studies.

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is primarily used in research related to neurodegenerative diseases, particularly Alzheimer's disease. Its applications include:

  • Positron Emission Tomography Imaging: As a tracer for visualizing tau protein aggregates in vivo.
  • Drug Development: As a lead compound for developing new therapeutics targeting tau pathology.

The compound's unique structural features make it a valuable tool in both diagnostic and therapeutic contexts.

Interaction studies have demonstrated that N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine has high affinity for tau aggregates found in post-mortem brain tissues from Alzheimer's patients . These studies often utilize radiolabeling techniques to track binding interactions and assess the specificity and selectivity of the compound towards various protein aggregates.

Several compounds share structural similarities with N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine. Here are some notable examples:

Compound NameStructureUnique Features
4-(2-Aminoethyl)-1-methylisoquinolineStructureLacks fluorination; primarily studied for its effects on neurotransmitter systems.
5-MethylisocoumarinStructureDifferent core structure; used in anti-inflammatory research.
2-FluoroquinolineStructureSimilar fluorinated heterocyclic structure; explored for antibacterial properties.

The uniqueness of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine lies in its specific binding affinity for tau aggregates, making it particularly relevant for Alzheimer's disease research compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

253.1015

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 11-23-2023
Rombouts FJR, Declercq L, Andrés JI, et al. Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer [published correction appears in J Med Chem. 2020 Feb 18;:]. J Med Chem. 2019;62(6):2974–2987. doi:10.1021/acs.jmedchem.8b01759

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